1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide
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Overview
Description
1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromenes This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiochromene Core: This step involves the cyclization of a suitable precursor to form the isothiochromene ring. Common reagents used in this step include sulfur-containing compounds and catalysts.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the isothiochromene core.
Formation of the Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiochromene derivative using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Phenoxyphenyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochromene derivatives.
Substitution: Various substituted isothiochromenes.
Scientific Research Applications
1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as:
Isothiochromenes: Compounds with similar core structures but different substituents.
Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups but different core structures.
Carboxamides: Compounds with carboxamide moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the isothiochromene core, phenoxyphenyl group, and carboxamide moiety, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 1-oxo-N-(4-methoxyphenyl)-1H-isothiochromene-3-carboxamide
- 1-oxo-N-(4-chlorophenyl)-1H-isothiochromene-3-carboxamide
- 1-oxo-N-(4-bromophenyl)-1H-isothiochromene-3-carboxamide
Properties
Molecular Formula |
C22H15NO3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-oxo-N-(4-phenoxyphenyl)isothiochromene-3-carboxamide |
InChI |
InChI=1S/C22H15NO3S/c24-21(20-14-15-6-4-5-9-19(15)22(25)27-20)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24) |
InChI Key |
NGPRZVKZOKHCII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Origin of Product |
United States |
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